![molecular formula C28H28N2O2 B3179834 Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate CAS No. 887276-82-6](/img/structure/B3179834.png)
Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate
Overview
Description
Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate is a chemical compound with the formula C28H28N2O2 . It is used for research purposes and is available in various quantities .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate, is a topic of ongoing research due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, a type of imidazole, show different biological activities .Molecular Structure Analysis
The molecular structure of Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate is complex, with a molecular weight of 424.53 . It contains a trityl group attached to an imidazole ring, which is further connected to a butanoate group via an ethyl linker .Scientific Research Applications
- Imidazoles are essential heterocyclic motifs in pharmaceuticals. Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate can serve as a building block for designing novel drug candidates. Researchers explore its potential as a scaffold for antiviral, antibacterial, or anticancer agents .
- The compound’s unique structure allows for functionalization, making it valuable in material science. Researchers investigate its use in creating functional materials such as sensors, polymers, and coatings. Its properties may contribute to improved performance in various applications .
- Imidazoles often act as ligands in transition metal catalysis. Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate could participate in catalytic reactions, facilitating the formation of complex molecules. Its regioselectivity and reactivity are of interest to synthetic chemists .
- Researchers explore the photophysical behavior of this compound. Its absorption and emission properties may find applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or solar cells. Understanding its excited-state behavior is crucial for optimizing device performance .
- Imidazoles can form hydrogen bonds and π-π interactions. Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate might be useful in constructing supramolecular assemblies or host-guest complexes. Investigating its binding affinity with other molecules could lead to functional materials or drug delivery systems .
- Researchers use imidazole derivatives to probe biological processes. Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate could serve as a chemical tool to study enzyme activity, protein-ligand interactions, or cellular pathways. Its selective reactivity may provide insights into biological systems .
Drug Discovery and Medicinal Chemistry
Material Synthesis and Functional Materials
Catalysis and Organic Synthesis
Photophysical Properties and Optoelectronics
Supramolecular Chemistry and Host-Guest Interactions
Chemical Biology and Probing Biological Processes
Future Directions
properties
IUPAC Name |
ethyl 4-(1-tritylimidazol-4-yl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-2-32-27(31)20-12-19-26-21-30(22-29-26)28(23-13-6-3-7-14-23,24-15-8-4-9-16-24)25-17-10-5-11-18-25/h3-11,13-18,21-22H,2,12,19-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJWUALROCNBGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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